molecular formula C26H23N3O5 B1673213 K252d CAS No. 105114-22-5

K252d

Cat. No.: B1673213
CAS No.: 105114-22-5
M. Wt: 457.5 g/mol
InChI Key: FYQXRIMLEOPQQP-DDWDLLSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

K252d undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Biological Activity

K252d is a member of the indolocarbazole family, which has garnered attention for its diverse biological activities, particularly in cancer research and the inhibition of protein kinases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Overview of this compound

This compound is structurally related to staurosporine, a well-known protein kinase inhibitor. It has been isolated from various microbial sources, including Nocardiopsis and Streptomyces species. The compound exhibits significant biological activity, particularly in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

This compound primarily exerts its effects through the following mechanisms:

  • Protein Kinase Inhibition : this compound is known to inhibit several protein kinases, including Protein Kinase C (PKC). This inhibition disrupts signaling pathways that are crucial for cell survival and proliferation .
  • Topoisomerase Inhibition : The compound has also been shown to inhibit topoisomerase IIα, an enzyme critical for DNA replication and transcription. This inhibition leads to DNA damage and triggers apoptotic pathways in cancer cells .
  • Induction of Apoptosis : this compound promotes apoptosis through the downregulation of anti-apoptotic proteins and activation of pro-apoptotic factors. This effect has been documented in various studies focusing on gastric cancer and other cell lines .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated across multiple cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) observed in different studies:

Cell LineIC50 (μM)Reference
A549 (Lung)1.6 ± 0.09
MCF-7 (Breast)1.2 ± 0.05
Huh7 (Liver)Not specified
HeLa (Cervical)Not specified

These values indicate that this compound possesses potent cytotoxic properties, particularly against lung and breast cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity in Gastric Cancer : A study demonstrated that this compound induces apoptosis in gastric cancer cells by inhibiting topoisomerase IIα activity. The downregulation of anti-apoptotic proteins was a key finding, suggesting a mechanism for its cytotoxic effects .
  • Inhibition of Protein Kinases : Research indicated that this compound effectively inhibits PKC, leading to decreased cell viability in various tumor types. This highlights its potential as a therapeutic agent targeting kinase pathways involved in cancer progression .
  • Biosynthetic Pathways : Investigations into the biosynthesis of this compound have revealed insights into its structural characteristics and production methods, which may enhance its availability for therapeutic use .

Properties

IUPAC Name

3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O5/c1-11-22(30)23(31)24(32)26(34-11)29-16-9-5-3-7-13(16)18-19-14(10-27-25(19)33)17-12-6-2-4-8-15(12)28-20(17)21(18)29/h2-9,11,22-24,26,28,30-32H,10H2,1H3,(H,27,33)/t11-,22-,23+,24+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQXRIMLEOPQQP-DDWDLLSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)N2C3=CC=CC=C3C4=C5C(=C6C7=CC=CC=C7NC6=C42)CNC5=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)N2C3=CC=CC=C3C4=C5C(=C6C7=CC=CC=C7NC6=C42)CNC5=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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